

Dimethyl Diselenide: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethyl diselenide

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Introduction

Dimethyl diselenide ($(\text{CH}_3)_2\text{Se}_2$), also known as DMDS, is an organoselenium compound that has garnered significant interest in various scientific fields, including chemistry, biology, and environmental science.[1][2] It is recognized for its role as a metabolite of selenium, its chemical reactivity, and its potential applications in research, particularly in studies related to selenium metabolism and its biological effects.[2][3] This technical guide provides an in-depth overview of the core physical and chemical properties of **dimethyl diselenide**, detailed experimental protocols, and visualizations of its interactions and analysis.

Part 1: Physical and Chemical Properties

Dimethyl diselenide is a volatile, colorless to pale yellow liquid with a distinct garlic-like odor.[1][2] It is characterized by the presence of a diselenide linkage (Se-Se) between two methyl groups.[1]

Physical and Thermodynamic Properties

The key physical and thermodynamic properties of **dimethyl diselenide** are summarized in the table below, providing a comparative overview with its monoselenide counterpart, dimethyl selenide.

Property	Dimethyl Diselenide	Dimethyl Selenide	References
Molecular Formula	C ₂ H ₆ Se ₂	C ₂ H ₆ Se	[1][4]
Molecular Weight	187.99 g/mol	109.041 g/mol	[3][4]
CAS Number	7101-31-7	593-79-3	[3][5]
Appearance	Colorless to pale yellow liquid	Colorless liquid	[1][4]
Melting Point	-82.2 °C	-87.2 °C	[1][4]
Boiling Point	155-157 °C	55 °C	[1][3][4]
Density	1.987 g/mL at 25 °C	1.4077 g/cm ³ at 14.6 °C	[1][3][4]
Refractive Index (n ²⁰ /D)	1.6388	1.4860-1.4890	[1][3][6]
Vapor Pressure	0.38 kPa at 25 °C	32.03 kPa at 25 °C	[1][7]
Enthalpy of Vaporization	74.92 kJ/mol	31.90 kJ/mol	[1][7]
Flash Point	60 °C (closed cup)	56-58 °C	[3][6]
Solubility	Soluble in organic solvents, reacts with water	Soluble in organic solvents, insoluble in water	[1][2][5]
Henry's Law Constant	143 kPa kg/mol	143 kPa kg/mol	[1][7]

Structural and Spectroscopic Properties

The molecular structure of **dimethyl diselenide** features a Se-Se bond with a length ranging from 2.29 to 2.33 Å.[1] The C-Se bond length is typically between 1.91-1.97 Å, and the C-Se-Se bond angle is approximately 101.6-102.3°.[1] A key structural feature is the C-Se-Se-C dihedral angle, which is typically in the range of 74° to 87°.[1]

Property	Data	References
Molecular Structure	Two methyl groups covalently bound to a diselenide (Se-Se) linkage.	[1]
Se-Se Bond Length	2.29 - 2.33 Å	[1]
C-Se Bond Length	1.91 - 1.97 Å	[1]
C-Se-Se Bond Angle	101.6 - 102.3°	[1]
C-Se-Se-C Dihedral Angle	74° - 87°	[1]
Mass Spectrometry (MS)	Molecular ion peak at m/z 188 with a characteristic isotopic pattern for selenium.	[1]
¹ H NMR	Chemical shift at approximately 1.90 ppm.	[5]
⁷⁷ Se NMR	Chemical shifts are sensitive to temperature and solvent.	[6][8]
Infrared (IR) Spectroscopy	Provides information on vibrational modes of the molecule.	[9]

Part 2: Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **dimethyl diselenide**, compiled from various sources to provide a comprehensive guide.

Synthesis of Dimethyl Diselenide

This protocol is based on the reaction of selenium powder with a reducing agent followed by methylation.

Materials:

- Selenium powder

- Sodium borohydride (NaBH_4) or Potassium borohydride (KBH_4)
- Methyl iodide (CH_3I)
- Deionized water
- Anhydrous Tetrahydrofuran (THF) (for purification, optional)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle
- Dropping funnel
- Separatory funnel
- Standard glassware for extraction and washing

Procedure:

- Preparation of the Diselenide Salt Solution:
 - In a round-bottom flask, suspend selenium powder (2 molar equivalents) in deionized water.
 - In a separate beaker, dissolve sodium borohydride or potassium borohydride (1 molar equivalent) in deionized water.
 - Under stirring, slowly add the borohydride solution to the selenium suspension at room temperature. The reaction can be vigorous.
 - After the initial reaction subsides, gently heat the mixture to ensure the complete dissolution of the selenium powder, resulting in a brownish-red solution of the alkali metal diselenide (e.g., Na_2Se_2).^[10]

- Methylation Reaction:
 - Cool the diselenide solution to room temperature.
 - Under vigorous stirring, add methyl iodide (2 molar equivalents) dropwise to the solution using a dropping funnel.
 - Continue stirring at room temperature for approximately 2 hours.[9]
- Isolation and Purification:
 - After the reaction is complete, allow the mixture to stand, and it will separate into two layers.
 - Transfer the mixture to a separatory funnel and separate the lower, orange-red oily layer, which is the crude **dimethyl diselenide**. [9]
 - Wash the crude product with deionized water to remove any water-soluble impurities.
 - For higher purity, the product can be further purified by vacuum distillation.

Analysis by High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)

This method is suitable for the separation and detection of **dimethyl diselenide** in biological samples.[2]

Instrumentation:

- HPLC system
- Reversed-phase C18 column
- ICP-MS with a dynamic reaction cell (DRC)

Reagents:

- Methanol (HPLC grade)
- Deionized water
- **Dimethyl diselenide** standard

Procedure:

- Sample Preparation:
 - Biological samples (e.g., cell lysates, urine) should be centrifuged and filtered to remove particulate matter.
 - Dilute the samples as necessary with the mobile phase.
- Chromatographic Separation:
 - Mobile Phase: A mixture of methanol and water (e.g., 40% methanol).[2]
 - Flow Rate: Set a suitable flow rate for the column (e.g., 1 mL/min).
 - Injection Volume: Inject a fixed volume of the prepared sample and standard solutions.
- ICP-MS Detection:
 - The eluent from the HPLC is directly introduced into the ICP-MS.
 - Monitor the selenium isotope at m/z 80.[2]
 - The dynamic reaction cell can be used to minimize polyatomic interferences.
- Quantification:
 - Create a calibration curve using standard solutions of **dimethyl diselenide** at known concentrations.
 - Quantify the amount of **dimethyl diselenide** in the samples by comparing their peak areas to the calibration curve. The limit of detection is typically in the nanomolar range.[2]

Part 3: Visualizations of Pathways and Workflows

This section provides diagrams created using the DOT language to visualize key processes involving **dimethyl diselenide**.

Signaling Pathway: Dimethyl Diselenide-Induced Reductive ER Stress

Dimethyl diselenide, a precursor to methylselenol, has been shown to induce a reductive stress in the endoplasmic reticulum (ER) of *Saccharomyces cerevisiae*.^{[3][11]} This disrupts protein folding and activates the Unfolded Protein Response (UPR).

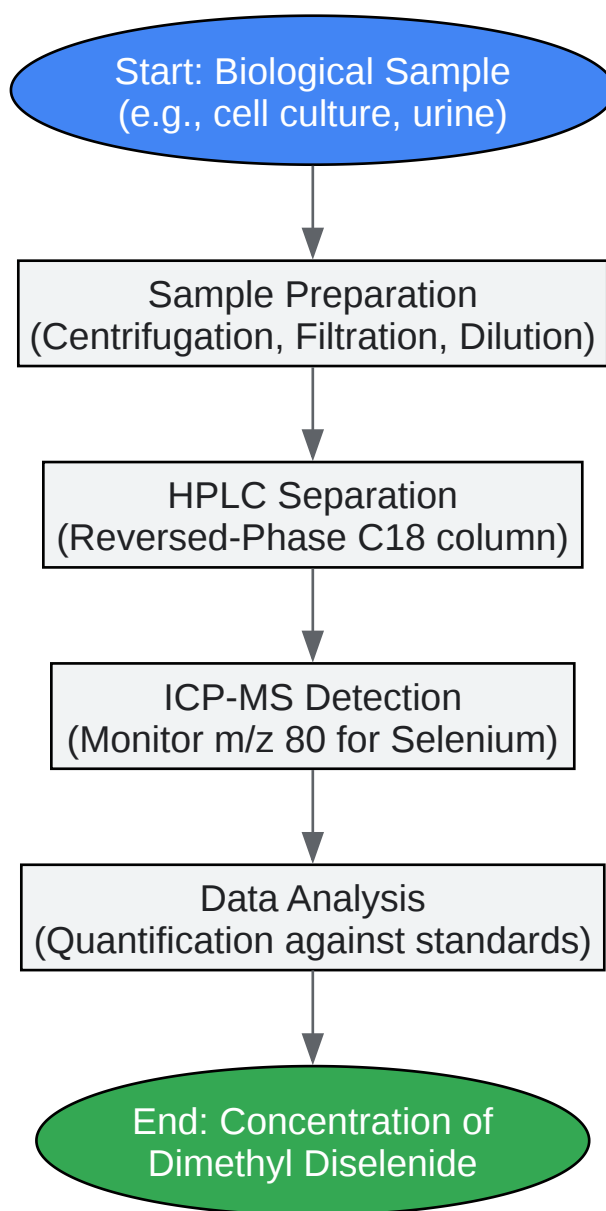


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Dimethyl diselenide-induced reductive ER stress pathway.

Experimental Workflow: Analysis of Dimethyl Diselenide in Biological Samples

The following diagram illustrates a typical workflow for the analysis of **dimethyl diselenide** in biological samples using HPLC-ICP-MS.



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Workflow for HPLC-ICP-MS analysis of **dimethyl diselenide**.

Logical Relationship: Reaction with Hypobromous Acid

Dimethyl diselenide reacts rapidly with hypobromous acid (HOBr), a marine oxidant, to form methane seleninic acid.^{[1][12]}

Reaction of **dimethyl diselenide** with hypobromous acid.

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- To cite this document: BenchChem. [Dimethyl Diselenide: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1208512#dimethyl-diselenide-physical-and-chemical-properties>]

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